Cas no 2229111-75-3 (1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde)

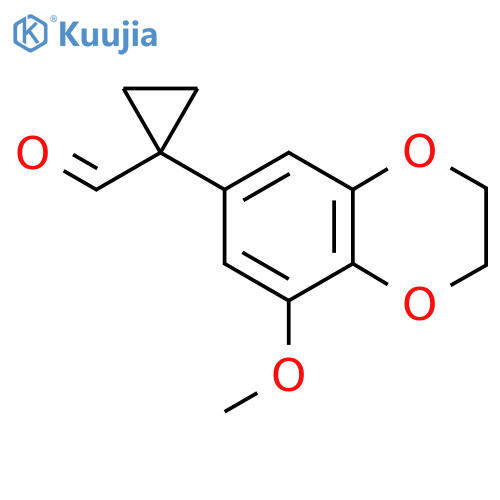

2229111-75-3 structure

商品名:1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde

- EN300-1772411

- 2229111-75-3

-

- インチ: 1S/C13H14O4/c1-15-10-6-9(13(8-14)2-3-13)7-11-12(10)17-5-4-16-11/h6-8H,2-5H2,1H3

- InChIKey: GUQQVZWQGIIRDR-UHFFFAOYSA-N

- ほほえんだ: O=CC1(C2C=C(C3=C(C=2)OCCO3)OC)CC1

計算された属性

- せいみつぶんしりょう: 234.08920892g/mol

- どういたいしつりょう: 234.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 44.8Ų

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1772411-0.25g |

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde |

2229111-75-3 | 0.25g |

$1170.0 | 2023-09-20 | ||

| Enamine | EN300-1772411-2.5g |

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde |

2229111-75-3 | 2.5g |

$2492.0 | 2023-09-20 | ||

| Enamine | EN300-1772411-0.5g |

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde |

2229111-75-3 | 0.5g |

$1221.0 | 2023-09-20 | ||

| Enamine | EN300-1772411-1g |

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde |

2229111-75-3 | 1g |

$1272.0 | 2023-09-20 | ||

| Enamine | EN300-1772411-1.0g |

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde |

2229111-75-3 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1772411-0.1g |

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde |

2229111-75-3 | 0.1g |

$1119.0 | 2023-09-20 | ||

| Enamine | EN300-1772411-0.05g |

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde |

2229111-75-3 | 0.05g |

$1068.0 | 2023-09-20 | ||

| Enamine | EN300-1772411-5g |

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde |

2229111-75-3 | 5g |

$3687.0 | 2023-09-20 | ||

| Enamine | EN300-1772411-10.0g |

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde |

2229111-75-3 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1772411-10g |

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde |

2229111-75-3 | 10g |

$5467.0 | 2023-09-20 |

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

2229111-75-3 (1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde) 関連製品

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬